molecular formula C6H12ClNO2S B2796696 N-cyclopentyl-N-methylsulfamoyl chloride CAS No. 1094918-33-8

N-cyclopentyl-N-methylsulfamoyl chloride

Cat. No. B2796696
M. Wt: 197.68
InChI Key: MGSFUELEYCQKFE-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-methylsulfamoyl chloride is a chemical compound with the CAS Number: 1094918-33-8 . It has a molecular weight of 197.69 and its IUPAC name is cyclopentyl (methyl)sulfamoyl chloride .


Molecular Structure Analysis

The InChI code for N-cyclopentyl-N-methylsulfamoyl chloride is 1S/C6H12ClNO2S/c1-8(11(7,9)10)6-4-2-3-5-6/h6H,2-5H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

N-cyclopentyl-N-methylsulfamoyl chloride is used in synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety. These compounds have shown promise as antimicrobial agents. The synthesis process involved the creation of various derivatives through reactions with cyanoacetamide, acetylacetone, or arylidenes malononitrile. This synthesis pathway also led to chromene and hydrazone derivatives, proving the compound's versatility in chemical reactions (Darwish et al., 2014).

Silyl Radical-Mediated Activation

The compound has been used in silyl radical-mediated activation of sulfamoyl chlorides for creating aliphatic sulfonamides from alkenes. This method provides a single-step hydrosulfamoylation using inexpensive olefins and has significant potential for medicinal chemistry due to its capability to generate complex molecules like sulfonamide-containing cyclobutyl-spirooxindoles (Hell et al., 2019).

Use in Polymer Sciences:

  • Nanofiltration Membrane Fabrication: The compound has applications in the fabrication of novel nanofiltration membranes. For instance, sodium N-cyclohexylsulfamate was found to enhance the water flux and salt rejection of membranes formed by the interfacial polymerization of certain monomers on a porous polysulfone supporting membrane. This application underscores the compound's role in improving separation technologies (Chen et al., 2015).
  • Polyamide Thin-Film Composite Membrane: It's also used in creating aromatic-cycloaliphatic polyamide thin-film composite reverse osmosis membranes. These membranes exhibit improved chlorine resistance and good reverse osmosis performance. The use of specific monomers in the interfacial polymerization process on polysulfone supporting film demonstrates its utility in enhancing membrane properties (Yu et al., 2009).

properties

IUPAC Name

N-cyclopentyl-N-methylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2S/c1-8(11(7,9)10)6-4-2-3-5-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSFUELEYCQKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-N-methylsulfamoyl chloride

CAS RN

1094918-33-8
Record name N-cyclopentyl-N-methylsulfamoyl chloride
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